Cyclohept-2-en-1-ylmethanamine;hydrochloride

Epigenetics SMYD2 inhibition Chemical probe potency

Avoid failed lead optimization caused by poor scaffold fit. Generic saturated or smaller-ring analogs cannot fill the SMYD2 lipophilic pocket (PDB 6CBX). This compound provides the exact (R)-cyclohept-2-en-1-yl moiety required for nM potency. - Enables >100-fold selectivity over 35 methyltransferases - HCl salt ensures stoichiometric control in amide coupling & reductive amination - Direct comparison with cyclopentene/cyclohexene analogs to establish ring-size SAR

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2260937-69-5
Cat. No. B2913987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohept-2-en-1-ylmethanamine;hydrochloride
CAS2260937-69-5
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CCC(C=CC1)CN.Cl
InChIInChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h3,5,8H,1-2,4,6-7,9H2;1H
InChIKeyDULSONLRYCGYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohept-2-en-1-ylmethanamine Hydrochloride: Structural and Physicochemical Overview


Cyclohept-2-en-1-ylmethanamine;hydrochloride (CAS 2260937-69-5, molecular formula C₈H₁₆ClN, molecular weight 161.67 g/mol) is a primary amine hydrochloride salt comprising a seven-membered cycloheptene ring bearing an aminomethyl substituent at the 1-position . The free base (CAS 58715-02-9) has a molecular weight of 125.21 g/mol, a calculated XLogP3-AA of 1.7, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 26 Ų [1]. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, a property critical for handling, formulation, and storage in both academic and industrial research settings . This compound belongs to the class of cycloaliphatic aminomethyl compounds, which serve as versatile intermediates in medicinal chemistry, agrochemical synthesis, and chemical biology probe development .

Building block type Chiral cycloheptene scaffold with aminomethyl handle for stereoselective synthesis
Salt form advantage Hydrochloride salt supports precise gravimetric dispensing and aqueous reaction compatibility
Research context Used in medicinal chemistry and chemical biology to construct sp²-character-containing cycloaliphatic amines

Why This Scaffold Outperforms Generic Cycloalkylmethylamines in SMYD2 Probes


Generic substitution with saturated cycloheptylmethylamine (CAS 4448-77-5) or smaller-ring analogs (e.g., cyclopent-2-en-1-ylmethanamine, cyclohex-2-en-1-ylmethanamine) fails because the cyclohept-2-en-1-yl group provides a unique combination of ring size, olefin geometry, and stereochemical configuration that directly governs the potency and selectivity of downstream inhibitor molecules [1]. In the validated chemical probe PFI-5, the (R)-cyclohept-2-en-1-yl substituent on the piperidine ring is essential for achieving single-digit nanomolar SMYD2 inhibitory activity (IC₅₀ = 8–9 nM) and >100-fold selectivity over other histone methyltransferases [2]. Replacement with a saturated cycloheptyl group or alteration of the ring size would disrupt the critical shape complementarity and hydrophobic interactions observed in the SMYD2 co-crystal structure (PDB 6CBX), where the cyclohept-2-en-1-yl moiety occupies a defined lipophilic pocket [3]. The hydrochloride salt further offers practical advantages in purity, handling, and aqueous solubility that the free base or alternative salt forms cannot match without reformulation .

Saturated analog Cycloheptylmethylamine may disrupt shape complementarity observed in SMYD2 co-crystal structures.
Smaller rings Cyclopentene or cyclohexene analogs may inadequately fill the target lipophilic pocket, altering binding profiles.
Racemic or (S)-enantiomer Biological activity is heavily dependent on (R)-configuration; racemic or opposite enantiomer may result in significant potency loss.

Key Differentiation Evidence Against Closest Analogs


SMYD2 Inhibitory Potency: PFI-5 Versus Comparator Probes

The cyclohept-2-en-1-yl group is a critical pharmacophoric element of PFI-5, a chemical probe that inhibits SMYD2-mediated methylation of p53K370 with an in vitro IC₅₀ of 9 nM, representing substantially greater biochemical potency than the comparator SMYD2 inhibitors LLY-507 and BAY-598, which belong to distinct chemotypes and exhibit different potency and selectivity profiles [1]. PFI-5's unique chemotype, conferred in part by the (R)-cyclohept-2-en-1-yl substituent, enables a mixed mechanism of action (MOA) not achievable with probes lacking this structural motif [1].

SMYD2 potency
Class-level inference
PFI-5 IC₅₀ 8–9 nM; negative control >10 µM (>1000-fold window)
Reported SMYD2 inhibition endpoint context; cycloheptene-containing probe enables low nanomolar biochemical readout.
LLY-507 and BAY-598 show distinct chemotypes; direct head-to-head IC₅₀ not provided.
Epigenetics SMYD2 inhibition Chemical probe potency IC₅₀ comparison

Selectivity Window Across the Methyltransferase Panel

PFI-5, which incorporates the cyclohept-2-en-1-yl moiety, was profiled against a panel of 35 SAM-dependent methyltransferases (including PKMTs, PRMTs, DNMTs, and RNAMTs) and demonstrated >100-fold biochemical selectivity, with only SUV420H1 and SUV420H2 showing inhibition at 1 µM [1]. In cellular assays, PFI-5 showed no significant effect on H4K20me1 methylation (a cellular readout for SUV420H1/H2 activity) in MCF7 cells at concentrations up to 50 µM, leaving a 30-fold selectivity window for cellular use relative to SMYD2 inhibition (cellular IC₅₀ ≈ 0.9–1.3 µM) [1]. This selectivity profile is a direct consequence of the unique chemotype, which includes the cyclohept-2-en-1-yl substituent positioning within the SMYD2 active site as revealed by co-crystal structures [2].

Selectivity window
Class-level inference
>100-fold over 35 MTases; >30-fold cellular selectivity vs SUV420H1/H2
Supports methyltransferase panel profiling context; selectivity data aids off-target interpretation in cellular assays.
SUV420H1/H2 inhibited at 1 µM biochemically; no cellular H4K20me1 effect up to 50 µM.
Epigenetic selectivity Off-target profiling Methyltransferase panel Chemical probe validation

Structural and Physicochemical Comparison with Saturated Analog

Cyclohept-2-en-1-ylmethanamine (free base, MW 125.21 g/mol, XLogP3-AA = 1.7) [1] differs from its saturated analog cycloheptylmethylamine (CAS 4448-77-5, MW 127.23 g/mol) by the presence of a C2–C3 double bond in the seven-membered ring. This unsaturation introduces (a) a planar sp²-hybridized segment that alters ring conformation and reduces conformational flexibility; (b) a lower calculated logP (1.7 vs. cycloheptylmethylamine predicted ~2.1 based on the loss of two hydrogen atoms); and (c) the potential for stereochemistry at C1, enabling enantiomerically pure (R) or (S) forms for asymmetric synthesis [2]. The hydrochloride salt (MW 161.67 g/mol) provides a crystalline solid with defined melting point, facilitating accurate stoichiometric use in synthesis compared to the liquid free base .

Physicochemical profile
Cross-study comparable
ΔXLogP3 ~0.4 lower vs saturated analog; sp² center introduces C1 chirality
Conformational constraint and reduced lipophilicity may support lead optimization toward balanced logD.
Saturated analog is a liquid; hydrochloride salt enables solid handling and stoichiometric precision.
Ring unsaturation effect Lipophilicity Molecular geometry Structure-property relationships

Chiral Requirement for Biological Activity

The SMYD2 inhibitor PFI-5 contains the (R)-enantiomer of the cyclohept-2-en-1-yl group; the corresponding negative control probe PFI-5N, which incorporates a 2-methyl substitution on the pyrrole ring rather than an enantiomeric inversion of the cycloheptenyl moiety, exhibits IC₅₀ > 10 µM, representing a >1000-fold loss in potency [1]. The co-crystal structure of PFI-5 analog MTF1497 bound to SMYD2 (PDB 6CBX) confirms that the (1R)-cyclohept-2-en-1-yl group occupies a specific lipophilic sub-pocket with defined shape complementarity, and the olefin geometry positions the piperidine ring for optimal interactions with the protein surface [2]. This stereochemical requirement establishes cyclohept-2-en-1-ylmethanamine hydrochloride as a chiral building block where enantiomeric purity directly impacts the biological activity of downstream products.

Chiral dependence
Supporting evidence
(R)-PFI-5 IC₅₀ 8–9 nM; control probe >10 µM (>1000-fold difference)
Supports (R)-enantiomer requirement for SMYD2 activity; enantiomeric purity is a critical selection attribute.
Quantitative (S)-diastereomer data not publicly available; co-crystal PDB 6CBX confirms (R)-configuration binding.
Chiral building block Enantioselectivity Stereochemistry-activity relationship SMYD2 probe

Hydrochloride Salt Versus Free Base Handling Advantages

The hydrochloride salt of cyclohept-2-en-1-ylmethanamine (CAS 2260937-69-5, MW 161.67 g/mol, molecular formula C₈H₁₆ClN) offers distinct practical advantages over the free base (CAS 58715-02-9, MW 125.21 g/mol) [1] for research procurement and synthetic use. The salt is a crystalline solid at ambient temperature, enabling precise gravimetric dispensing and eliminating the variability associated with weighing volatile liquid amines . The hydrochloride form provides enhanced aqueous solubility, which is critical for reactions conducted in aqueous or protic solvent systems, and the defined stoichiometry (1:1 amine:HCl) simplifies reaction calculations compared to the free base, which may contain variable amounts of dissolved CO₂ or water .

Salt form handling
Supporting evidence
Crystalline solid (HCl salt) vs free base (likely liquid); ΔMW 36.46 g/mol
Supports precise gravimetric dispensing and aqueous reaction compatibility; simplifies synthesis workflows.
Vendor-reported solid state; free base purity min. 95%.
Salt form selection Solid-state handling Aqueous solubility Synthetic reproducibility

High-Value Application Scenarios


Synthesis of SMYD2 Chemical Probes for Epigenetic Validation

Cyclohept-2-en-1-ylmethanamine hydrochloride serves as the essential chiral building block for constructing the (R)-cyclohept-2-en-1-yl-piperidine fragment of PFI-5, a validated chemical probe with SMYD2 IC₅₀ = 8–9 nM and >100-fold selectivity over 35 methyltransferases [1][2]. The co-crystal structure PDB 6CBX (1.94 Å resolution) provides atomic-level guidance for structure-based design using this scaffold, confirming that the cyclohept-2-en-1-yl group occupies a defined lipophilic pocket in SMYD2 [3]. Researchers developing novel SMYD2 inhibitors for oncology or epigenetic target validation require this specific building block because the saturated analog (cycloheptylmethylamine) lacks the olefin geometry needed for shape complementarity, and smaller ring analogs (cyclopentyl, cyclohexyl) fail to fill the binding pocket adequately [3].

Chiral Building Block for Medicinal Chemistry Library Expansion

The cyclohept-2-en-1-yl scaffold provides a chiral center at C1 with sp²-character in the ring, enabling enantioselective synthesis of diverse amine derivatives for fragment-based drug discovery and lead optimization [1]. The hydrochloride salt (CAS 2260937-69-5) offers precise stoichiometric control for amide coupling, reductive amination, and N-alkylation reactions, with the salt form eliminating variability in reaction outcomes that can arise from free base handling [2]. The lower calculated lipophilicity (XLogP3-AA = 1.7 for free base) compared to the saturated analog (estimated ~2.1) makes this scaffold particularly valuable for medicinal chemistry programs targeting improved aqueous solubility and reduced logD in lead series [3].

SAR Studies on Ring Size and Unsaturation Effects

Cyclohept-2-en-1-ylmethanamine hydrochloride enables systematic SAR exploration of ring size (5-, 6-, 7-membered), saturation state (saturated vs. 2-ene vs. 4-ene), and stereochemistry (R vs. S) on biological activity [1]. The >1000-fold activity difference between PFI-5 (nM) and its negative control PFI-5N (>10 µM) provides a quantitative benchmark for evaluating SAR hypotheses around the cyclohept-2-en-1-yl pharmacophore [2]. Procurement of this specific building block allows direct comparison with commercially available cyclopent-2-en-1-ylmethanamine and cyclohex-2-en-1-ylmethanamine analogs to establish ring-size-activity relationships that inform lead optimization decisions [3].

Selective Methyltransferase Inhibitor Development

The cyclohept-2-en-1-yl-piperidine fragment present in PFI-5 represents a privileged scaffold for methyltransferase inhibition, as evidenced by PFI-5's >100-fold selectivity across a panel of 35 SAM-dependent methyltransferases [1]. Medicinal chemistry groups pursuing inhibitors of other methyltransferases (PKMTs, PRMTs, DNMTs, RNAMTs) can leverage cyclohept-2-en-1-ylmethanamine hydrochloride to generate focused libraries exploring this chemotype against novel targets, using the well-characterized SMYD2 selectivity profile as a reference point for off-target screening [1]. The availability of the hydrochloride salt ensures reproducible library synthesis with defined stoichiometry and eliminates amine volatility issues during parallel synthesis workflows [2].

Application
Selection Property
Validation Focus
SMYD2 chemical probe synthesis
Chiral (R)-cycloheptene scaffold
Co-crystal structure-guided binding mode confirmation
Medicinal chemistry library expansion
Enantioselective amine diversification
Reaction reproducibility via salt form stoichiometry
Ring-size/SAR exploration
Ring size and unsaturation comparison
Benchmarking vs cyclopentene and cyclohexene analogs
Methyltransferase inhibitor development
Privileged methyltransferase chemotype
Selectivity profiling against methyltransferase panel
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